molecular formula C13H17NO B14119163 N-cyclohex-2-en-1-yl-3-methoxyaniline

N-cyclohex-2-en-1-yl-3-methoxyaniline

Cat. No.: B14119163
M. Wt: 203.28 g/mol
InChI Key: JHAZFOLTLLQIIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohex-2-en-1-yl-3-methoxyaniline is an organic compound with the molecular formula C13H17NO It is a derivative of aniline, where the amino group is substituted with a cyclohexenyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohex-2-en-1-yl-3-methoxyaniline typically involves the reaction of aniline with cyclohex-2-en-1-yl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohex-2-en-1-yl-3-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N-cyclohex-2-en-1-yl-3-methoxyaniline has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohex-2-en-1-yl-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohex-3-en-1-ylmethyl-2-methoxyaniline: Similar structure but with a different position of the methoxy group.

    N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide: Another derivative with a different substitution pattern.

Uniqueness

N-cyclohex-2-en-1-yl-3-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-cyclohex-2-en-1-yl-3-methoxyaniline

InChI

InChI=1S/C13H17NO/c1-15-13-9-5-8-12(10-13)14-11-6-3-2-4-7-11/h3,5-6,8-11,14H,2,4,7H2,1H3

InChI Key

JHAZFOLTLLQIIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2CCCC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.